molecular formula C9H18N2O2 B1439724 N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide CAS No. 1040690-76-3

N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide

Cat. No. B1439724
M. Wt: 186.25 g/mol
InChI Key: SZBXQCCVGTVNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide, also known as NMP, is a synthetic compound belonging to the class of amides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been used in the synthesis of various biologically active compounds, such as peptides and cyclic peptides. NMP is a versatile compound, which can be used in a variety of reactions, such as condensation reactions, acylation reactions, and amidation reactions.

Scientific Research Applications

Muscle Relaxant and Anticonvulsant Properties

Research has shown that N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide derivatives demonstrate potential as muscle relaxants and anticonvulsants. A study by Tatee et al. (1986) synthesized various derivatives and evaluated their muscle relaxant and anticonvulsant activities, revealing significant potency in specific compounds.

Anticancer Activity

Compounds related to N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide have been studied for their potential anticancer properties. In 2019, El Rayes et al. synthesized a series of derivatives and tested them against human cancer cell lines, with some showing significant antiproliferative activity.

Inflammation Inhibition

A study by Dassonville et al. (2008) explored the synthesis of N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. These compounds showed promise as topical and systemic inflammation inhibitors.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide derivatives. For example, Evren et al. (2020) synthesized new derivatives and found notable antimicrobial activity against various bacteria and fungi.

Root Growth Inhibition

In agricultural research, such compounds have been studied for their potential as root growth inhibitors. Kitagawa and Asada (2005) prepared a series of derivatives and tested their activity in inhibiting the growth of rape seed roots, with some showing potent activity.

Malaria Treatment

For malaria treatment, research has focused on optimizing compounds based on an aminoacetamide scaffold, including N-methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide derivatives. Norcross et al. (2019) developed a compound with low-nanomolar activity against Plasmodium falciparum, indicating potential for malaria treatment.

properties

IUPAC Name

N-methyl-3-(oxolan-2-ylmethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-9(12)4-5-11-7-8-3-2-6-13-8/h8,11H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBXQCCVGTVNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Reactant of Route 6
Reactant of Route 6
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.